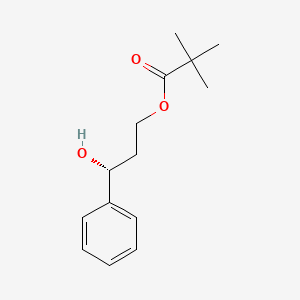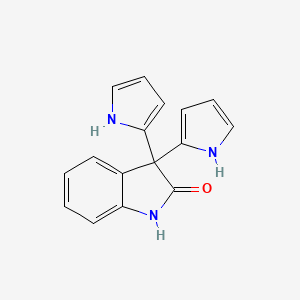
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of selenium in its structure enhances its reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate typically involves the oxidative selenofunctionalization of allenes. This process is metal-free and utilizes organoselenium reagents and 1-fluoropyridinium compounds. The reaction conditions are optimized to ensure the selective formation of the desired product. The reaction proceeds through the electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different selenium-containing products.
Reduction: Reduction reactions can modify the selenium moiety, altering the compound’s reactivity.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 1-fluoropyridinium compounds and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various α-selenoenals and α-selenoenones, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly those containing selenium.
Biology: The compound’s biological activity makes it a candidate for studying selenium’s role in biological systems.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate involves the electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation. This process results in the formation of α-selenoenals and α-selenoenones, which exhibit unique reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate:
Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: This compound contains a different heterocyclic structure but exhibits similar reactivity patterns.
Uniqueness
The presence of the phenylselanyl group in ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate imparts unique reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
921755-06-8 |
|---|---|
Molekularformel |
C20H28O3Se |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
ethyl 2-methyl-4-oxo-3-phenylselanylundec-2-enoate |
InChI |
InChI=1S/C20H28O3Se/c1-4-6-7-8-12-15-18(21)19(16(3)20(22)23-5-2)24-17-13-10-9-11-14-17/h9-11,13-14H,4-8,12,15H2,1-3H3 |
InChI-Schlüssel |
MFUZAZCKIDFUIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)C(=C(C)C(=O)OCC)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)


![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)
![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)







